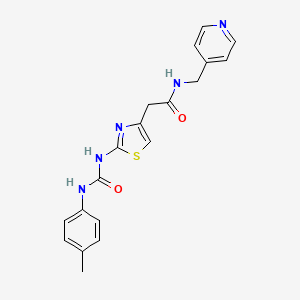![molecular formula C19H23NO4S B2590507 N-[2-(2-羟乙氧基)-2-(噻吩-3-基)乙基]-1-(2-甲氧基苯基)环丙烷-1-羧酰胺 CAS No. 2097925-99-8](/img/structure/B2590507.png)
N-[2-(2-羟乙氧基)-2-(噻吩-3-基)乙基]-1-(2-甲氧基苯基)环丙烷-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopropane carboxamide core, which is a notable feature because of the strain in the three-membered ring structure, making it an intriguing subject for chemical synthesis and reaction studies.
科学研究应用
Chemistry
In chemistry, N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide serves as a precursor for synthesizing more complex molecules. Its reactive cyclopropane ring is of interest for strain-release chemistry.
Biology and Medicine
Biologically, the compound may be studied for its potential as a pharmacophore in drug design, particularly targeting neurological or cardiovascular diseases due to its unique structure.
Industry
In industrial applications, this compound might be used in the development of specialty polymers or as an intermediate in the production of agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can be achieved through a multi-step process starting from readily available starting materials. One of the primary synthetic routes involves the following steps:
Synthesis of the cyclopropane ring: This can be achieved using a Simmons-Smith reaction where the starting material, such as an olefin, reacts with a methylene iodide and a zinc-copper couple.
Introduction of the thiophene moiety: The thiophene ring can be incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with the appropriate thiophene boronic acid.
Formation of the 2-hydroxyethoxy group: This can be done through an ethoxylation reaction, where ethylene oxide is introduced under basic conditions.
Carboxamide formation: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization for scale-up, focusing on aspects such as the yield of each reaction step, the availability of starting materials, and the purification of the final product. Catalysts and reagents used in each step must be chosen for their cost-effectiveness and efficiency. The use of continuous flow reactors could be advantageous for the safe and efficient production of the cyclopropane and thiophene intermediates.
化学反应分析
Types of Reactions
The compound N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo a variety of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to modify the cyclopropane ring or reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the methoxyphenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide could be used under mild conditions.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LAH) can be employed.
Substitution: Conditions might involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substitution.
Major Products
The major products from these reactions would be sulfoxides or sulfones from oxidation, amine derivatives from reduction, and various substituted phenyl or thiophene derivatives from substitution reactions.
作用机制
The mechanism by which N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide exerts its effects is likely tied to its interaction with biological macromolecules:
Molecular Targets: These might include enzymes or receptors where the compound's structural features allow for specific binding.
Pathways Involved: Pathways could involve inhibition or activation of specific enzymes, affecting cellular processes.
相似化合物的比较
Uniqueness
Compared to other cyclopropane carboxamides, the presence of the 2-hydroxyethoxy and thiophen-3-yl groups in N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide confers unique reactivity and potential biological activity.
Similar Compounds
N-(cyclopropylmethyl)-2-(thiophen-3-yl)acetamide
N-(2-hydroxyethyl)-2-phenylcyclopropane-1-carboxamide
1-(2-methoxyphenyl)-2-(thiophen-3-yl)cyclopropane-1,3-dione
Each of these compounds shares some structural features with the target compound but varies in specific functional groups that influence their chemical and biological behavior.
So, what do you think? Shall we dive deeper into any of these sections?
属性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-23-16-5-3-2-4-15(16)19(7-8-19)18(22)20-12-17(24-10-9-21)14-6-11-25-13-14/h2-6,11,13,17,21H,7-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQNRNVSSVITPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)
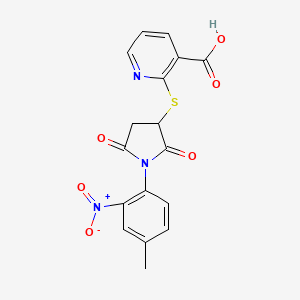
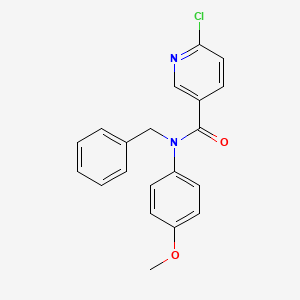
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B2590433.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590436.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2590437.png)
![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)
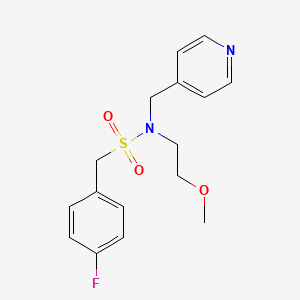
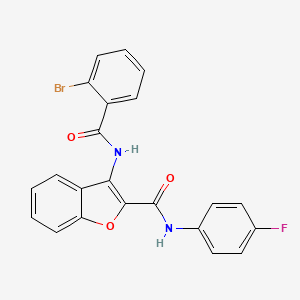
![N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2590442.png)
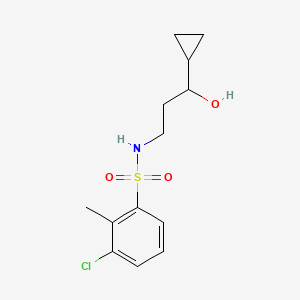
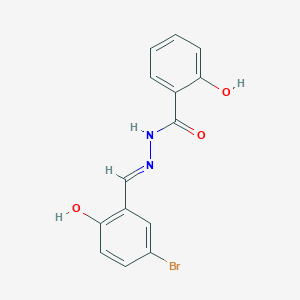
![(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B2590446.png)
